3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid
Description
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid is a cyclopentane-based carboxylic acid derivative functionalized with a thiazole-2-ylcarbamoyl group. The thiazole ring contributes to hydrogen-bonding interactions, while the cyclopentane core offers conformational rigidity, influencing molecular recognition and stability. Studies highlight its utility in drug design, particularly in protease inhibition and antimicrobial applications .
Key physicochemical properties include moderate solubility in polar solvents and sensitivity to hygroscopicity in its free acid form. Salification strategies, such as tromethamine or triethanolamine salt formation, significantly enhance solubility and reduce moisture absorption, as demonstrated in Table 2 and Table 3 .
Properties
IUPAC Name |
3-(1,3-thiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(12-10-11-3-4-16-10)6-1-2-7(5-6)9(14)15/h3-4,6-7H,1-2,5H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIRDXDNHWLQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid typically involves the reaction of a thiazole derivative with a cyclopentanecarboxylic acid derivative. One common method includes the use of thiazole-2-ylamine and cyclopentanecarboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole or cyclopentane derivatives.
Scientific Research Applications
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity to its target. The cyclopentane ring provides structural rigidity, which can influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Solubility and Hygroscopicity
The free acid form of 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid exhibits poor aqueous solubility (0.08 µM at 37°C) and high hygroscopicity (0.4369 g/g at 75% RH). In contrast, its tromethamine salt shows a 887-fold solubility increase (71.0 µM) and reduced moisture absorption (0.2096 g/g at 75% RH), outperforming the triethanolamine salt (3.443 g/g hygroscopicity) .
Table 1: Hygroscopicity and Solubility Comparison
| Compound | 25% RH (g/g) | 75% RH (g/g) | Solubility (µM) |
|---|---|---|---|
| Free acid | 0.1283 | 0.4369 | 0.08 |
| Tromethamine salt | 0.0722 | 0.2096 | 71.0 |
| Triethanolamine salt | 1.238 | 3.443 | Not reported |
Thiazolylmethylcarbamate Analogs
Pharmacopeial analogs, such as thiazol-5-ylmethyl carbamates (e.g., compounds l, m, p, q, r), feature variations in substituents like hydroperoxypropan-2-yl or t-butoxycarbonylamino groups . These modifications alter pharmacokinetic profiles:
- Compounds q and r: Alkoxycarbonylamino groups (t-butoxy/isobutoxy) improve lipophilicity, which may increase membrane permeability compared to the target compound.
Thiazole and Thiadiazole Derivatives
Structurally related compounds from , such as 851722-56-0 (3-(3-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide), replace the cyclopentane core with flexible propane chains. This increases conformational flexibility but reduces target-binding specificity. Additionally, the thiadiazole ring in 851722-56-0 offers stronger π-stacking interactions than thiazole, which could enhance affinity for aromatic enzyme pockets .
Biological Activity
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a cyclopentane structure, and a carboxylic acid group, which contribute to its unique properties and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Cyclopentane ring : A five-membered saturated ring that adds to the compound's rigidity.
- Carboxylic acid group : This functional group is crucial for biological activity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety can engage in hydrogen bonding or π-π interactions, enhancing binding affinity to target sites. The cyclopentane component provides structural stability, influencing the compound's conformation and activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi. Specific studies on this compound have demonstrated its potential effectiveness against certain pathogenic strains, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Properties
The anticancer potential of thiazole-containing compounds has been widely documented. Preliminary data suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Further studies are necessary to elucidate the specific pathways involved.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.
- The compound exhibited a broad spectrum of activity, particularly against gram-positive bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Study on Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Key findings include:
- IC50 values were reported at approximately 30 µM for HeLa cells, indicating significant cytotoxicity.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
